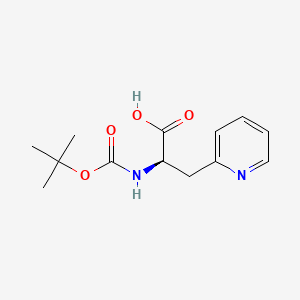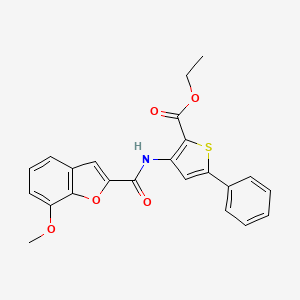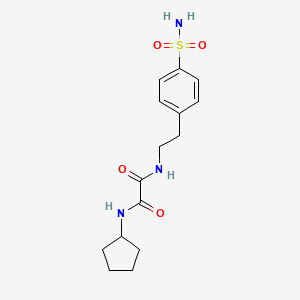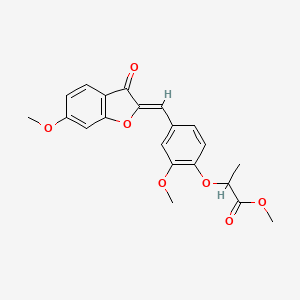
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one” is a chemical derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It’s a significant intermediate of 1H-indazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and density of 0.882 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Catalytic Reduction of Biomass-Derived Furanic Compounds
A study by Nakagawa, Tamura, and Tomishige (2013) explored the reduction of biomass-derived furanic compounds using hydrogen over heterogeneous catalysts. This study is relevant because it involves the hydrogenation of compounds that may have structural similarities to the compound . The research provides insights into the transformation of oxygen-rich compounds in catalytic processes, which could be applicable to derivatives of cyclopentanone, a core structure in the compound of interest (Nakagawa, Tamura, & Tomishige, 2013).
2. Structural Investigation of Organoboron Compounds
Kliegel, Motzkus, Rettig, and Trotter (1984) conducted a study on the synthesis, physical properties, and molecular structures of specific organoboron compounds. This research is pertinent due to the presence of a boron-related group in the compound of interest. The study's focus on the structural aspects of organoboron compounds can provide a foundational understanding of how boron-containing groups might influence the properties of the compound (Kliegel et al., 1984).
3. Synthesis and Antimicrobial Activity of Cyclohexylidene Derivatives
Ghorab, Soliman, Alsaid, and Askar (2017) researched the synthesis and antimicrobial activity of certain cyclohexylidene derivatives, which are relevant due to the cyclopentanone core in the compound of interest. This study can shed light on the potential antimicrobial applications of compounds with similar structural features (Ghorab, Soliman, Alsaid, & Askar, 2017).
4. Structural Studies of Triamcinolone Acetonide Acetate
Lu, Tang, Gu, and Hu (2011) conducted structural studies on Triamcinolone acetonide acetate, a compound that, while not directly related, shares structural similarities with cyclopentanone derivatives. Insights from this study might be extrapolated to understand the structural characteristics of the compound (Lu, Tang, Gu, & Hu, 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane group can form a covalent bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
Boron-containing compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation .
Result of Action
As a boron-containing compound, it may be involved in the formation of complex organic structures through borylation reactions .
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from light and air . These precautions suggest that the compound may be sensitive to oxidation and photodegradation.
Propriétés
IUPAC Name |
3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)8-9(15)7-10(11)14-16-12(3,4)13(5,6)17-14/h10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFGEJUBYEDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)





![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)